Bunamidine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de bunamidine est un agent antiparasitaire vétérinaire principalement utilisé pour traiter les infections causées par les ténias, en particulier ceux du genre Taenia. Il est classé comme un taénicide, ce qui signifie qu'il tue les ténias in situ. Ce composé est également efficace contre d'autres espèces de ténias telles qu'Echinococcus granulosus (ténia du chien) et Hymenolepis diminuta (ténia du rat) .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de bunamidine implique la réaction de la N,N-dibutyl-4-hexyloxynaphtalène-1-carboximidamide avec de l'acide chlorhydrique. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du sel chlorhydrate .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de bunamidine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de bunamidine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés du composé.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de bunamidine en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés du naphtalène, tandis que la réduction peut produire des dérivés aminés réduits .

4. Applications de la Recherche Scientifique

Le chlorhydrate de bunamidine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des dérivés du naphtalène.

Biologie : Le composé est étudié pour ses effets sur les organismes parasites, en particulier les ténias.

Médecine : La recherche se concentre sur son utilisation potentielle dans le traitement des infections parasitaires chez les animaux.

Industrie : Le chlorhydrate de bunamidine est utilisé dans le développement de produits pharmaceutiques vétérinaires

5. Mécanisme d'Action

Le chlorhydrate de bunamidine exerce ses effets en interférant avec le métabolisme énergétique des ténias. Il perturbe la capacité du parasite à maintenir son site de localisation dans l'intestin de l'hôte, conduisant à une paralysie et à une mort éventuelle. Le composé cible des voies moléculaires spécifiques impliquées dans la production et le maintien de l'énergie du parasite .

Composés Similaires :

Praziquantel : Un autre agent antiparasitaire utilisé pour traiter les infections à ténias.

Niclosamide : Utilisé pour traiter les infections à ténias en inhibant le métabolisme énergétique du parasite.

Albendazole : Un agent antiparasitaire à large spectre efficace contre diverses infections parasitaires.

Unicité : Le chlorhydrate de bunamidine est unique dans sa spécificité de ciblage des ténias et son efficacité élevée contre plusieurs espèces de ténias. Contrairement à certains autres agents antiparasitaires, il est particulièrement efficace contre les stades immatures et matures des ténias .

Applications De Recherche Scientifique

Target of Action

Bunamidine hydrochloride targets tapeworm parasites, particularly those belonging to the genus Taenia.

Mode of Action

The compound exhibits high efficacy against several species, including:

- Taenia spp.

- Dipylidium spp.

- Mesocestoides spp.

- Diphyllobothrium spp.

Result of Action

The primary result of this compound's action is the effective treatment of taenia infestations in animals, achieving over 90% efficacy when administered at appropriate dosages.

Scientific Research Applications

This compound has several applications in scientific research:

Veterinary Medicine

- Anthelmintic Efficacy : It is extensively studied for its effectiveness against various tapeworms in dogs and other animals. Field trials have demonstrated its ability to clear infections effectively.

Chemistry

- Model Compound : Used as a model compound in studying the behavior of naphthalene derivatives, contributing to the understanding of chemical interactions and properties.

Biology

- Parasitology Studies : Investigated for its effects on parasitic organisms, particularly in understanding how it can be applied to control parasitic infections in veterinary settings.

Pharmaceutical Development

- Veterinary Pharmaceuticals : The compound is utilized in developing new veterinary medicines aimed at treating parasitic infections.

Case Studies and Efficacy Data

Several studies have documented the efficacy of this compound against various parasitic infections:

| Study Reference | Dosage (mg/kg) | Efficacy (%) | Target Parasite |

|---|---|---|---|

| Forbes (1966) | 50 (once) | 72.5 | Echinococcus granulosus |

| 100 (once) | 93.3 | Echinococcus granulosus | |

| 100 (twice) | 95.9 | Echinococcus granulosus | |

| 100 (thrice) | 95.7 | Echinococcus granulosus | |

| Blood et al. (1968) | 50 (varied) | >90 | Various tapeworms |

| Gemmell & Shearer (1968) | 50 (once) | 95 | Mature worms of Echinococcus granulosus |

| 25 (twice) | 98 | Immature worms of Echinococcus granulosus |

Findings from Notable Studies

- Field Trials in Dogs : A study showed that administering this compound at a dosage of 25 mg/kg resulted in a clearance rate of up to 98% against immature forms of Echinococcus granulosus, with complete efficacy against mature forms .

- Comparative Efficacy : In trials comparing various anti-parasitic agents, this compound was found to be significantly more effective than alternatives like Arecoline hydrobromide and Antheline .

Mécanisme D'action

Bunamidine hydrochloride exerts its effects by interfering with the energy metabolism of tapeworms. It disrupts the parasite’s ability to maintain its site of location in the host’s gut, leading to paralysis and eventual death. The compound targets specific molecular pathways involved in the parasite’s energy production and maintenance .

Comparaison Avec Des Composés Similaires

Praziquantel: Another anti-parasitic agent used to treat tapeworm infections.

Niclosamide: Used to treat tapeworm infections by inhibiting the parasite’s energy metabolism.

Albendazole: A broad-spectrum anti-parasitic agent effective against various parasitic infections.

Uniqueness: Bunamidine hydrochloride is unique in its specific targeting of tapeworms and its high efficacy against multiple tapeworm species. Unlike some other anti-parasitic agents, it is particularly effective against both immature and mature stages of tapeworms .

Activité Biologique

Bunamidine hydrochloride is a synthetic compound primarily recognized for its anthelmintic properties, particularly against tapeworm infections in veterinary medicine. This article provides an in-depth examination of its biological activity, mechanisms of action, efficacy, and safety profile, supported by relevant data and case studies.

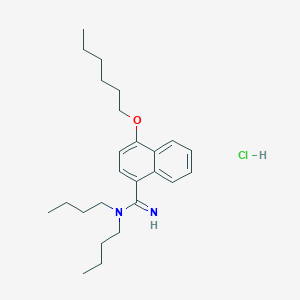

- IUPAC Name : N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide

- Molecular Formula : CHNO

- Molecular Weight : 382.592 g/mol

- CAS Number : 3748-77-4

Bunamidine exerts its anthelmintic effects by disrupting the tegument of tapeworms, which leads to reduced glucose uptake and exposes the subtegumental tissues to digestive enzymes from the host. This disruption significantly impairs the energy metabolism of the parasites, particularly through inhibition of mitochondrial functions. As a result, bunamidine demonstrates potent parasiticidal effects, making it a valuable agent in treating cestode infections.

Efficacy Against Tapeworms

Bunamidine has been shown to be effective against various species of tapeworms, including:

- Echinococcus granulosus (dog tapeworm)

- Taenia pisiformis

- Hymenolepis diminuta (rat tapeworm)

Efficacy Data

A study conducted on experimentally infected dogs revealed that this compound administered at doses of 25 and 50 mg/kg achieved average efficacies ranging from 85.9% to 98.8% against immature stages and complete clearance (100%) against mature Echinococcus granulosus worms .

| Study | Dosage (mg/kg) | Efficacy Against Immature Stages (%) | Efficacy Against Mature Stages (%) |

|---|---|---|---|

| Study 1 | 25 | 85.9 | 100 |

| Study 2 | 50 | 98.8 | 100 |

Safety Profile and Side Effects

While bunamidine is effective in treating tapeworm infections, it is not without potential adverse effects. Reported side effects include:

- Drowsiness

- Gastrointestinal disturbances (nausea, vomiting)

- Hepatotoxicity at higher doses

- Neurological effects (confusion, dizziness)

It is crucial to monitor liver function and perform periodic blood counts during long-term therapy to mitigate risks associated with hepatotoxicity and other adverse reactions .

Case Studies and Clinical Applications

Bunamidine has been utilized in various case studies focusing on its effectiveness in controlling hydatid disease caused by Echinococcus granulosus in dogs. In one notable study, the compound was administered to dogs with confirmed infections, resulting in significant reductions in parasite load and improvement in clinical signs associated with infection .

Propriétés

IUPAC Name |

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3748-77-4 (Parent) | |

| Record name | Bunamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046837 | |

| Record name | Bunamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055-55-6 | |

| Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunamidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bunamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.